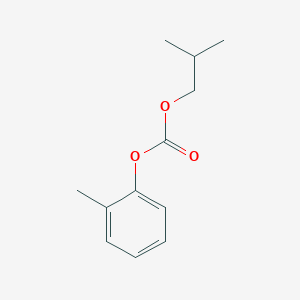
o-Cresol, isoBOC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Cresol, isoBOC is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is a derivative of o-Cresol, which is also known as 2-methylphenol or 2-hydroxytoluene. This compound is widely used as an intermediate in the production of various chemicals and materials.
Vorbereitungsmethoden
The synthesis of o-Cresol, isoBOC can be achieved through several methods. One common industrial method involves the reaction of chlorotoluene with sodium hydroxide solution at high temperatures (around 250°C) and pressure (approximately 300 bar) in a tubular reactor . This process initially forms cresolate, which is then converted into cresol by adding an acid. Another method involves the crystallization separation technique to obtain high-purity o-Cresol .
Analyse Chemischer Reaktionen
o-Cresol, isoBOC undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into methylcyclohexanol derivatives.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, chlorine for halogenation, and sulfuric acid for sulfonation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
o-Cresol, isoBOC has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the production of disinfectants and local anesthetics.
Industry: It serves as a precursor for the production of synthetic resins and other industrial chemicals.
Wirkmechanismus
The mechanism of action of o-Cresol, isoBOC involves its interaction with bacterial cell membranes, leading to physical damage and subsequent bactericidal effects . This compound is absorbed across the respiratory and gastrointestinal tract and through the skin. It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .
Vergleich Mit ähnlichen Verbindungen
o-Cresol, isoBOC is similar to other cresol isomers, such as m-Cresol and p-Cresol. it is unique in its specific applications and properties. For example:
m-Cresol: Used as a preservative in pharmaceuticals.
p-Cresol: Used in the production of antioxidants and fragrances.
These compounds share similar chemical structures but differ in their specific uses and properties.
Eigenschaften
IUPAC Name |
(2-methylphenyl) 2-methylpropyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-14-12(13)15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWOUNCYHNMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














